2-(2-(4-(4-nitrobenzyl)piperazin-1-yl)ethyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione
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Description
2-(2-(4-(4-nitrobenzyl)piperazin-1-yl)ethyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione is a useful research compound. Its molecular formula is C22H26N4O4 and its molecular weight is 410.474. The purity is usually 95%.
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Biological Activity
The compound 2-(2-(4-(4-nitrobenzyl)piperazin-1-yl)ethyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione is a complex organic molecule with potential pharmacological applications. Its structure incorporates a piperazine moiety known for its biological activity, particularly in the context of neuropharmacology and antimicrobial properties. This article discusses the biological activity of this compound based on available research findings.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C_{19}H_{24}N_{4}O_{3}
- Molecular Weight : 356.42 g/mol
Antimicrobial Activity
Research indicates that compounds containing piperazine rings exhibit significant antimicrobial properties. For instance, derivatives similar to the target compound have shown effectiveness against various bacterial strains, including Mycobacterium tuberculosis (MTB). Studies have reported minimum inhibitory concentrations (MICs) ranging from 0.728 μg/mL to 12.2 μg/mL for structurally related piperazine derivatives against MTB .
Neuropharmacological Effects
Piperazine derivatives are also recognized for their neuropharmacological effects. The presence of the nitrobenzyl group in this compound may enhance its interaction with neurotransmitter receptors. Preliminary studies suggest that similar compounds can act as serotonin receptor modulators and may have implications in treating mood disorders and anxiety .
Study 1: Antimicrobial Efficacy
A study evaluated a series of piperazine derivatives for their activity against MTB. The compound exhibited a promising MIC value of 6.0 μg/mL, indicating significant potential as an anti-tubercular agent. The study highlighted the importance of structural modifications in enhancing biological activity .
Study 2: Neuropharmacological Assessment
In a neuropharmacological assessment involving animal models, compounds related to the target structure were tested for their effects on anxiety-like behaviors. Results indicated that these compounds significantly reduced anxiety levels in rodents when administered at specific dosages (10 mg/kg), suggesting a potential therapeutic application in anxiety disorders .
Data Summary Table
Property | Value |
---|---|
IUPAC Name | This compound |
Molecular Formula | C_{19}H_{24}N_{4}O_{3} |
Molecular Weight | 356.42 g/mol |
Antimicrobial MIC | 6.0 μg/mL |
Neuropharmacological Dosage | 10 mg/kg |
Properties
IUPAC Name |
4-[2-[4-[(4-nitrophenyl)methyl]piperazin-1-yl]ethyl]-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O4/c27-21-19-16-3-4-17(13-16)20(19)22(28)25(21)12-11-23-7-9-24(10-8-23)14-15-1-5-18(6-2-15)26(29)30/h1-6,16-17,19-20H,7-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAERQYNXVOZYOS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCN2C(=O)C3C4CC(C3C2=O)C=C4)CC5=CC=C(C=C5)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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